(7Z)-3-(3-acetylphenyl)-7-(2-hydroxybenzylidene)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one
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Overview
Description
(7Z)-3-(3-ACETYLPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is a complex organic compound characterized by its unique thiazolo-triazine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (7Z)-3-(3-ACETYLPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to cyclization reactions under controlled conditions to form the final product. Common reagents used in these reactions include acylating agents, phenylhydrazines, and thioamides .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as crystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
(7Z)-3-(3-ACETYLPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE undergoes various chemical reactions, including:
Reduction: Reduction reactions can be facilitated by hydrogen donors under specific conditions.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where functional groups on the phenyl rings are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like water radical cations, reducing agents such as hydrogen donors, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quaternary ammonium cations, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
(7Z)-3-(3-ACETYLPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of (7Z)-3-(3-ACETYLPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to nuclear receptors, leading to the regulation of gene expression . This interaction can result in various biological responses, including modulation of metabolic pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar aromatic structure but differ in their functional groups and chemical properties.
Ringer’s Lactate Solution: Although not structurally similar, it is used in medical applications and shares some functional similarities in terms of therapeutic use.
Uniqueness
(7Z)-3-(3-ACETYLPHENYL)-7-[(2-HYDROXYPHENYL)METHYLIDENE]-2H,3H,4H,6H,7H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-6-ONE is unique due to its thiazolo-triazine core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications.
Properties
Molecular Formula |
C20H17N3O3S |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
(7Z)-3-(3-acetylphenyl)-7-[(2-hydroxyphenyl)methylidene]-2,4-dihydro-[1,3]thiazolo[3,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H17N3O3S/c1-13(24)14-6-4-7-16(9-14)22-11-21-20-23(12-22)19(26)18(27-20)10-15-5-2-3-8-17(15)25/h2-10,25H,11-12H2,1H3/b18-10- |
InChI Key |
JNWPFCZIKDSFOH-ZDLGFXPLSA-N |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N2CN=C3N(C2)C(=O)/C(=C/C4=CC=CC=C4O)/S3 |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2CN=C3N(C2)C(=O)C(=CC4=CC=CC=C4O)S3 |
Origin of Product |
United States |
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